molecular formula C14H22N2OS B2699685 2-amino-N-cyclohexyl-4-ethyl-5-methylthiophene-3-carboxamide CAS No. 522594-67-8

2-amino-N-cyclohexyl-4-ethyl-5-methylthiophene-3-carboxamide

Cat. No. B2699685
CAS RN: 522594-67-8
M. Wt: 266.4
InChI Key: SPXMOCIDRHSDIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-amino-N-cyclohexyl-4-ethyl-5-methylthiophene-3-carboxamide” is a research chemical with the molecular formula C14H22N2OS and a molecular weight of 266.40 . It’s used for proteomics research .

Scientific Research Applications

Hydrogen Bonding and Crystal Structures

Research into the crystal structures and hydrogen bonding of thiophene derivatives, such as enaminones, provides foundational knowledge for understanding the chemical behavior and potential applications of "2-amino-N-cyclohexyl-4-ethyl-5-methylthiophene-3-carboxamide". Studies have shown that thiophene derivatives can form specific hydrogen bond networks, influencing their crystal packing and stability. Such insights are crucial for designing compounds with desired physical and chemical properties (Kubicki, Bassyouni, & Codding, 2000).

Radiosensitizers and Cytotoxins

The synthesis and evaluation of nitrothiophenes as radiosensitizers and bioreductively activated cytotoxins highlight potential therapeutic applications. Compounds with tertiary amine bases or oxiranes show significant radiosensitization in hypoxic mammalian cells, suggesting their utility in enhancing the efficacy of radiation therapy (Threadgill et al., 1991).

Catalytic Aminocarbonylation

The catalytic aminocarbonylation of iodoalkenes and iodobenzene with amino acid esters, including the synthesis of carboxamide derivatives, demonstrates the versatility of thiophene derivatives in synthesizing complex organic molecules. This process is facilitated by palladium catalysis and can be enhanced in ionic liquids, showcasing potential applications in pharmaceutical synthesis and industrial chemistry (Müller et al., 2005).

Synthesis of 2-Aminothiophenes

The one-pot Gewald synthesis of 2-aminothiophenes from aryl alkyl ketones illustrates the chemical flexibility and synthetic accessibility of thiophene derivatives. Such compounds, due to their structural diversity, are valuable in the development of materials science and organic electronics, as well as in pharmacological research (Tormyshev et al., 2006).

Antimicrobial Activity

The synthesis and evaluation of novel 2-aminothiophene derivatives for their antimicrobial activity highlight the potential of thiophene derivatives in developing new antibiotics. These compounds exhibit significant biological activities, including antimicrobial, antifungal, and antitumor effects, underscoring their importance in medicinal chemistry (Prasad et al., 2017).

Safety and Hazards

As with all chemicals, it should be handled with care. It’s intended for research use only and is not intended for diagnostic or therapeutic use .

properties

IUPAC Name

2-amino-N-cyclohexyl-4-ethyl-5-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2OS/c1-3-11-9(2)18-13(15)12(11)14(17)16-10-7-5-4-6-8-10/h10H,3-8,15H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXMOCIDRHSDIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)NC2CCCCC2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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